1-Naphthaldehyde oxime

Description

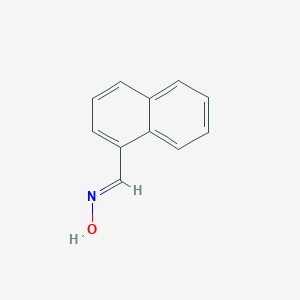

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(NE)-N-(naphthalen-1-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H/b12-8+ |

InChI Key |

FCTGROAUXINHMH-XYOKQWHBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NO |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 Naphthaldehyde Oxime

Classical and Green Synthetic Approaches for 1-Naphthaldehyde (B104281) Oxime

Condensation Reactions with Hydroxylamine (B1172632) Hydrochlorides

The classical and most direct method for synthesizing 1-naphthaldehyde oxime is through the condensation reaction of 1-naphthaldehyde with hydroxylamine hydrochloride. iucr.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine nucleophile to attack the carbonyl carbon of the aldehyde.

In a typical procedure, 1-naphthaldehyde is treated with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. iucr.org This method has been reported to produce (E)-1-naphthaldehyde oxime in approximately 90% yield. iucr.org The reaction proceeds via the formation of an intermediate iminium ion, which is then hydrolyzed during the workup to yield the final oxime product. wikipedia.org

The reaction conditions can be varied. For instance, the reaction can be carried out in an ethanol (B145695) solvent at reflux temperature with anhydrous sodium acetate (B1210297) acting as the base. nih.gov Another variation involves using a mixture of methanol (B129727) and water as the solvent at room temperature. ias.ac.in

Catalyst-Free and Solvent-Controlled Preparations

In a move towards more environmentally friendly synthetic methods, catalyst-free and solvent-controlled preparations of aryl oximes, including derivatives of 1-naphthaldehyde, have been developed. One such green approach involves the use of mineral water as a solvent at room temperature. ias.ac.in This method is not only economical and practical but also significantly reduces the environmental impact. ias.ac.in

The reaction between aryl aldehydes and hydroxylamine hydrochloride in a mineral water/methanol mixture has been shown to proceed efficiently without the need for an external catalyst. ias.ac.in The presence of minerals in the water is believed to activate the hydroxylamine source, facilitating the reaction. ias.ac.in For example, the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) oxime using this method resulted in an 83% yield within just 5 minutes. ias.ac.in The general procedure involves mixing the aryl aldehyde and hydroxylamine hydrochloride in the solvent mixture and monitoring the reaction's progress via thin-layer chromatography (TLC). ias.ac.in

Another eco-friendly approach utilizes water as the reaction medium at ambient temperature, with Hyamine® serving as a catalyst. yccskarad.com This method offers high yields, short reaction times, and operational simplicity. yccskarad.com

Synthesis of Substituted this compound Derivatives

Multi-Step Synthesis of Triazole-Functionalized Naphthaldehyde Oximes

The synthesis of triazole-functionalized naphthaldehyde oximes involves a multi-step reaction sequence. A common starting material for this synthesis is 2-hydroxynaphthaldehyde. researchgate.nettandfonline.com

The synthetic route typically begins with the propargylation of 2-hydroxynaphthaldehyde. researchgate.nettandfonline.com This is followed by a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with various organic azides to produce a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes. researchgate.nettandfonline.com

In the final step, these naphthaldehyde analogues are converted to their corresponding oxime derivatives. researchgate.nettandfonline.com This is achieved by reacting them with hydroxylamine. tandfonline.com A solvent-free approach for this oximation step involves grinding the naphthaldehyde derivative with hydroxylamine hydrochloride. researchgate.netresearchgate.net The resulting triazole-oxime compounds are obtained in high yields and are characterized using various spectroscopic techniques. tandfonline.com

For example, a series of 1,2,3-triazole naphthaldehyde compounds were synthesized and then reacted with hydroxylamine to yield the corresponding oxime derivatives with yields ranging from good to excellent. tandfonline.com

Preparation of Oxime Ethers and Esters

This compound can be further derivatized to form oxime ethers and esters.

Oxime ethers are synthesized through the O-alkylation of the parent oxime. nih.govresearchgate.net This typically involves reacting the oxime with various alkyl halides. nih.gov For instance, sterically congested this compound has been successfully employed as a nucleophile in the Lewis acid-catalyzed ring-opening of activated aziridines to produce oxime amino ethers in good yields. thieme-connect.com The reaction of this compound with 2-phenyl-N-tosylaziridine in the presence of BF3·OEt2 as a catalyst yielded the corresponding product in 72% yield. thieme-connect.com

Oxime esters can be prepared through a two-step procedure. nih.gov First, the oxime is formed from the aldehyde, and then it undergoes esterification. nih.gov A one-pot, visible-light-induced, three-component reaction of an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester has also been developed for the synthesis of oxime esters. nih.gov In a more direct approach, naphthalene-based oxime esters have been synthesized by the condensation of the corresponding oxime with acetic anhydride (B1165640) in the presence of a base catalyst like triethylamine. nih.govmdpi.com The intermediate oxime in this process is often used without purification. mdpi.com

Derivatization via Vilsmeier–Haack Formylation and Oximation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including naphthalene (B1677914) derivatives. wikipedia.orgorganic-chemistry.orgambeed.com This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce an aldehyde group onto the aromatic ring. wikipedia.org

For example, 4-methoxy-1-naphthaldehyde (B103360) can be synthesized from 1-methoxynaphthalene (B125815) via the Vilsmeier-Haack reaction with a reported yield of 55%. mdpi.com The general procedure involves adding POCl3 to DMF at low temperatures, followed by the addition of the naphthalene derivative and heating. nih.gov

Once the naphthaldehyde derivative is synthesized, it can be converted to the corresponding oxime through oximation. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate. nih.govmdpi.com This two-step sequence of Vilsmeier-Haack formylation followed by oximation provides a versatile route to various substituted 1-naphthaldehyde oximes. mdpi.com

Interactive Data Tables

Table 1: Synthesis of this compound and its Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Naphthaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | (E)-1-Naphthaldehyde oxime | ~90% | iucr.org |

| 2-Hydroxy-1-naphthaldehyde | Hydroxylamine hydrochloride, Mineral water/methanol | 2-Hydroxy-1-naphthaldehyde oxime | 83% | ias.ac.in |

| 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes | Hydroxylamine hydrochloride | Triazole-functionalized naphthaldehyde oximes | High | researchgate.nettandfonline.com |

| This compound | 2-Phenyl-N-tosylaziridine, BF3·OEt2 | Oxime amino ether | 72% | thieme-connect.com |

| 2-Naphthaldehyde oxime | Acetic anhydride, Triethylamine | 2-Naphthaldehyde oxime ester | 59% | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Naphthaldehyde |

| This compound |

| (E)-1-Naphthaldehyde oxime |

| 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes |

| 2-Hydroxy-1-naphthaldehyde |

| 2-Hydroxy-1-naphthaldehyde oxime |

| 2-Naphthaldehyde oxime |

| 2-phenyl-N-tosylaziridine |

| 4-Methoxy-1-naphthaldehyde |

| Acetic anhydride |

| BF3·OEt2 |

| DMF |

| Ethanol |

| Hyamine® |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Methanol |

| N,N-dimethylformamide |

| N-hydroxyphthalimide |

| Phenyliodine(III) diacetate |

| Phosphorus oxychloride |

| POCl3 |

| Sodium acetate |

| Sodium carbonate |

Mechanistic Studies of Chemical Transformations Involving this compound

The chemical reactivity of this compound is characterized by a series of intricate cyclization and rearrangement reactions, often proceeding through highly reactive intermediates. These transformations are of significant interest in synthetic organic chemistry for the construction of complex heterocyclic systems.

Oxidative Cyclization Reactions

Oxidative conditions promote the cyclization of this compound and its derivatives, leading to a variety of fused heterocyclic structures. The specific product obtained is often dependent on the oxidant used and the substitution pattern of the naphthalene ring.

The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime can lead to the formation of naphtho[1,8-de] d-nb.infopreprints.orgoxazine (B8389632) systems. preprints.orgmdpi.compreprints.org For instance, oxidation with lead(IV) acetate (LTA) in tetrahydrofuran (B95107) (THF) yields 4-hydroxynaphtho[1,8-de] d-nb.infopreprints.orgoxazine. preprints.orgmdpi.comresearchgate.net Similarly, using phenyliodine(III) diacetate (PIDA) as a two-electron oxidant in a non-nucleophilic solvent like t-BuOH results in an exclusive oxidative peri-cyclization, affording the naphtho[1,8-de] d-nb.infopreprints.orgoxazine in a high yield of 80%. preprints.orgmdpi.compreprints.org These reactions are proposed to proceed through an intermediate o-naphthoquinone nitrosomethide, which undergoes a peri-cyclization. preprints.orgmdpi.compreprints.orgresearchgate.netresearchgate.net

| Oxidant | Solvent | Product | Yield | Reference |

| Lead(IV) acetate (LTA) | THF | 4-Hydroxynaphtho[1,8-de] d-nb.infopreprints.orgoxazine | - | preprints.orgmdpi.comresearchgate.net |

| Phenyliodine(III) diacetate (PIDA) | t-BuOH | Naphtho[1,8-de] d-nb.infopreprints.orgoxazine | 80% | preprints.orgmdpi.compreprints.org |

The intramolecular cyclization of this compound derivatives can also yield naphtho[1,2-d]isoxazoles. The oxidation of 2-hydroxy-1-naphthaldehyde oxime with lead(IV) acetate (LTA) has been reported to produce naphtho[1,2-d]isoxazole 2-oxide, although this product was found to be unstable and not readily isolable in subsequent experiments. preprints.orgmdpi.compreprints.orgresearchgate.netpreprints.org

A more stable derivative, 9-methoxynaphtho[1,2-d]isoxazole, was obtained from the oxidation of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime with silver(I) oxide (AgO) or silver(II) oxide (Ag2O) in the presence of N-methylmorpholine N-oxide (NMMO). d-nb.info In this case, the presence of the methoxy (B1213986) group at the 8-position sterically hinders other reaction pathways. d-nb.info Furthermore, the oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) also yields 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. preprints.orgmdpi.compreprints.orgpreprints.orgresearchgate.net This isoxazole (B147169) derivative is stabilized by an intramolecular hydrogen bond.

| Starting Material | Oxidant | Product | Reference |

| 2-Hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (LTA) | Naphtho[1,2-d]isoxazole 2-oxide (unstable) | preprints.orgmdpi.compreprints.orgresearchgate.netpreprints.org |

| 2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | AgO or Ag2O, NMMO | 9-Methoxynaphtho[1,2-d]isoxazole | d-nb.info |

| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime | Phenyliodine(III) diacetate (PIDA) | 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | preprints.orgmdpi.compreprints.orgpreprints.orgresearchgate.net |

Under certain oxidative conditions, 2-hydroxy-1-naphthaldehyde oxime can form an o-naphthoquinone nitrosomethide intermediate that undergoes a Diels-Alder type self-cycloaddition. d-nb.inforesearchgate.net The oxidation of 2-hydroxy-1-naphthaldehyde oxime with silver(I) oxide (AgO) or silver(II) oxide (Ag2O) in the presence of N-methylmorpholine N-oxide (NMMO) leads to a spiro adduct-dimer. d-nb.inforesearchgate.net This intermolecular cycloaddition is computationally shown to be more energetically favorable than the intramolecular cyclization pathways. d-nb.inforesearchgate.net The formation of this spiro adduct is, however, sensitive to steric hindrance, as demonstrated by the reaction of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, which instead yields the intramolecular cyclization product, 9-methoxynaphtho[1,2-d]isoxazole. d-nb.inforesearchgate.net

Generation and Reactivity of Nitrile Oxides from 1-Naphthaldehyde Oximes

Nitrile oxides are highly reactive intermediates that can be generated from 1-naphthaldehyde oximes and subsequently utilized in cycloaddition reactions. preprints.orgpreprints.orgresearchgate.net These species are typically generated in situ and immediately trapped by a dipolarophile. researchgate.netresearchgate.net

The in situ generation of (naphthalene-1-yl)nitrile oxide from this compound, followed by a 1,3-dipolar cycloaddition with an appropriate dipolarophile, is a common strategy for the synthesis of isoxazoles. preprints.orgpreprints.orgresearchgate.netnih.gov Various methods can be employed to generate the nitrile oxide, including the direct oxidation of the oxime with reagents like PIDA or Oxone®. preprints.orgpreprints.org Another method involves the chlorination of the oxime with N-chlorosuccinimide (NCS) to form an N-hydroxy-1-naphthimidoyl chloride, which is then dehydrochlorinated. preprints.orgpreprints.org

For example, this compound has been successfully used in a [3+2] cycloaddition reaction with alkenes and alkynes under ball-milling conditions with NaCl, Oxone®, and Na2CO3 to afford the corresponding isoxazoles and isoxazolines in good yields. tandfonline.comtandfonline.com Specifically, the reaction with an alkene yielded the product in 76% yield. tandfonline.com

Furthermore, the 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, formed from the oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, can rearrange in DMSO to the corresponding 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. preprints.orgmdpi.compreprints.orgpreprints.orgresearchgate.net This stable nitrile oxide can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to produce substituted isoxazoles. preprints.org

| Nitrile Oxide Generation Method | Dipolarophile | Product | Yield | Reference |

| Oxidation with NaCl, Oxone®, Na2CO3 (ball-milling) | Alkene | Isoxazoline | 76% | tandfonline.comtandfonline.com |

| Rearrangement of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide in DMSO | Various dipolarophiles | Substituted isoxazoles | - | preprints.org |

Hydrolytic and Reductive Transformations of the Oxime Moiety

The oxime functional group in this compound is a versatile moiety that can undergo various transformations, including hydrolysis to regenerate the parent aldehyde and reduction to form the corresponding primary amine. These reactions are fundamental in synthetic organic chemistry, allowing for the conversion of the C=N-OH group into other valuable functionalities.

Hydrolytic Cleavage:

The hydrolysis of an oxime function serves as a method to revert to the original carbonyl compound. Under acidic or basic conditions, the oxime group of this compound can be hydrolyzed to yield 1-naphthaldehyde. smolecule.com This process involves the cleavage of the carbon-nitrogen double bond. While specific studies detailing the hydrolysis of unsubstituted this compound are not prevalent, research on related derivatives provides insight into this transformation. For instance, in studies involving the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime, partial hydrolysis of the oxime to its corresponding ketone was observed as a side reaction, highlighting the susceptibility of the oxime group to cleavage under certain reaction conditions. researchgate.netmdpi.com

Reductive Amination:

The reduction of the oxime group is a key method for the synthesis of primary amines. This compound can be reduced to form 1-naphthylmethanamine. This transformation can be accomplished using various reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are capable of reducing the C=N double bond. smolecule.com The reaction provides a synthetic route from an aldehyde to a primary amine via the oxime intermediate.

Table 1: Summary of Hydrolytic and Reductive Transformations This table is interactive. Click on the headers to sort.

| Transformation Type | Reactant | Product | Typical Reagents/Conditions | Reference |

| Hydrolysis | This compound | 1-Naphthaldehyde | Acidic or basic conditions | smolecule.comresearchgate.netmdpi.com |

| Reduction | This compound | 1-Naphthylmethanamine | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | smolecule.com |

Isomerization Phenomena and Tautomeric Equilibria

The structure of this compound allows for several types of isomerism and tautomerism, which are crucial to its reactivity and characterization. These include geometric isomerization around the C=N bond, rearrangement reactions that alter the molecular skeleton, and tautomeric equilibria involving proton migration.

Geometric (E/Z) Isomerism:

Like other oximes, this compound can exist as two geometric isomers, designated as E (anti) and Z (syn). This isomerism arises from the restricted rotation about the carbon-nitrogen double bond. The orientation of the hydroxyl group relative to the naphthalene ring defines the isomer. Synthetic procedures often yield a specific isomer or a mixture of both. For example, the treatment of 1-naphthaldehyde with hydroxylamine hydrochloride and sodium carbonate has been shown to produce the (E)-1-naphthaldehyde oxime isomer. iucr.orgiucr.org The interconversion between E and Z isomers can sometimes be induced by heat or acid catalysis. mdpi.com In solution, the presence and ratio of isomers can be determined using spectroscopic techniques like NMR. Studies on related oxime derivatives have shown that one isomer may be favored; for instance, certain 1,2,3-triazole oxime compounds were found to favor the syn-oxime form in solution. tandfonline.com

Beckmann Rearrangement:

A significant isomerization pathway for oximes is the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime into an amide. organic-chemistry.orgwikipedia.org In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen migrates. organic-chemistry.org For an aldoxime like this compound, this rearrangement would typically involve the migration of the aldehydic hydrogen, leading to the formation of a nitrile under many conditions. masterorganicchemistry.combyjus.com However, the classic Beckmann rearrangement transforms aldoximes into primary amides. The process starts with the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti to the leaving group, resulting in a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization. organic-chemistry.orgmasterorganicchemistry.com

Structural Isomerization of Derivatives:

Research on derivatives of this compound has revealed novel isomerization pathways. A study on (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime showed that after oxidative cyclization to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, this product undergoes a rearrangement in deuterated DMSO at room temperature. preprints.orgnih.gov The product isomerizes to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. preprints.orgnih.gov This transformation was monitored and confirmed by time-course ¹H NMR spectroscopy, ¹³C NMR, and HRMS spectra. nih.gov

Oxime-Nitrone Tautomerism:

This compound can theoretically exist in equilibrium with its tautomeric nitrone form. numberanalytics.com This tautomerism involves a 1,2-proton shift from the oxygen to the nitrogen atom. rsc.orgcsic.es While computational studies suggest that the equilibrium heavily favors the oxime form and the population of the nitrone tautomer is often insignificant, the nitrone can act as a more reactive intermediate in certain nucleophilic addition reactions. csic.es The isomerization to the nitrone has been proposed to proceed via a bimolecular process involving two oxime molecules, rather than a simple thermal 1,2-hydrogen shift. rsc.orgcsic.es

Table 2: Isomerization and Tautomeric Phenomena of this compound This table is interactive. Click on the headers to sort.

| Phenomenon | Description | Resulting Species/Product | Key Factors | Reference |

| E/Z Isomerism | Geometric isomerism due to restricted rotation about the C=N double bond. | syn- and anti-1-Naphthaldehyde Oxime | Synthetic conditions, heat, acid catalysis | iucr.orgmdpi.comtandfonline.com |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of the oxime to an amide. | N-(1-Naphthyl)formamide | Acid catalyst (e.g., H₂SO₄, PPA) | organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |

| Derivative Isomerization | Rearrangement of a cyclized derivative to a nitrile oxide. | 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | Solvent (DMSO), room temperature | preprints.orgnih.gov |

| Oxime-Nitrone Tautomerism | Prototropic tautomerism between the oxime and its corresponding nitrone. | 1-Naphthylnitrone | Equilibrium conditions, reactive intermediate in some reactions | numberanalytics.comrsc.orgcsic.es |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 Naphthaldehyde Oxime

Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy is a cornerstone in the characterization of 1-naphthaldehyde (B104281) oxime, offering direct insight into the covalent bonds present in the molecule.

FT-IR spectroscopy is instrumental in confirming the synthesis of 1-naphthaldehyde oxime from its parent aldehyde. The spectra are characterized by the appearance of specific absorption bands that signify the newly formed oxime functional group and the disappearance of the aldehyde carbonyl stretch. iucr.orgiucr.orgnih.govresearchgate.net

Key vibrational frequencies observed in the FT-IR spectrum of (E)-1-naphthaldehyde oxime provide clear evidence for its structure. A prominent band appears in the region of 3389 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (O-H) group of the oxime. iucr.orgiucr.org Another critical absorption is found at approximately 1614 cm⁻¹, corresponding to the C=N stretching vibration of the imine group. iucr.orgiucr.org The successful conversion from 1-naphthaldehyde is further confirmed by the absence of the strong C=O stretching band of the aldehyde group, which typically appears around 1700 cm⁻¹. iucr.org The presence of aromatic C-H and C=C stretching vibrations from the naphthalene (B1677914) ring is also observed. mdpi.com

Table 1: Characteristic FT-IR Frequencies for (E)-1-Naphthaldehyde Oxime

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H stretch | 3389 | iucr.orgiucr.org |

| C=N stretch | 1614 | iucr.orgiucr.org |

| Aromatic C=C stretch | 1647, 1618 | mdpi.com |

| Aromatic C-H stretch | 3056 | mdpi.com |

| Aliphatic C-H stretch | 2974, 2874 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides unparalleled detail regarding the molecular structure of this compound in solution, including the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum of (E)-1-naphthaldehyde oxime dissolved in deuterated chloroform (B151607) (CDCl₃) displays a set of characteristic signals that confirm its structure. iucr.orgiucr.org A key diagnostic signal is a singlet observed at approximately 8.87 ppm, which is assigned to the proton of the imine group (CH=N). iucr.orgiucr.org This signal's appearance is a strong indicator of the successful formation of the oxime, replacing the aldehyde proton signal that would typically be found further downfield around 10 ppm. iucr.org

The aromatic protons of the naphthalene ring system resonate in the region between 7.53 and 8.48 ppm. iucr.orgiucr.org These signals appear as a series of multiplets, including triplets and doublets, due to spin-spin coupling between adjacent protons. iucr.orgiucr.org For example, specific signals have been reported as a triplet at 7.53 Hz, another at 7.56 Hz, and a doublet at 8.48 Hz. iucr.org The integration of these aromatic signals corresponds to the seven protons of the naphthalene moiety. iucr.org The proton of the hydroxyl group (N-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on factors like solvent and concentration. tandfonline.comtau.ac.il

Table 2: ¹H NMR Chemical Shifts for (E)-1-Naphthaldehyde Oxime in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| CH=N | 8.87 | s | - | iucr.orgiucr.org |

| Aromatic CH | 8.48 | d | 8.3 | iucr.orgiucr.org |

| Aromatic CH | 7.93 | t | 8.1 | iucr.orgiucr.org |

| Aromatic CH | 7.82 | d | 7.1 | iucr.orgiucr.org |

| Aromatic CH | 7.61 | t | 7.0 | iucr.orgiucr.org |

| Aromatic CH | 7.56 | t | 7.0 | iucr.orgiucr.org |

| Aromatic CH | 7.53 | t | 7.5 | iucr.orgiucr.org |

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. In the spectrum of the (E)-isomer, the carbon of the imine group (CH=N) is particularly diagnostic, appearing at a chemical shift of approximately 150.0 ppm. iucr.orgiucr.org This signal confirms the conversion from the aldehyde, whose carbonyl carbon would resonate at a much lower field, around 190 ppm. iucr.org

The ten carbons of the naphthalene ring give rise to a series of signals in the aromatic region of the spectrum. The carbons that bear a hydrogen atom (CH) appear at chemical shifts of 124.2, 125.4, 126.2, 127.0, 127.1, 128.8, and 130.6 ppm. iucr.orgiucr.org The quaternary carbons (C) of the naphthalene ring, which are not directly bonded to a proton, are found at 128.0, 130.8, and 133.8 ppm. iucr.orgiucr.org

DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum confirms the assignments of the protonated carbons, showing positive signals for the seven aromatic CH groups and the CH=N group, while the quaternary carbons are absent, as expected. iucr.orgiucr.orgnih.govresearchgate.net

Table 3: ¹³C NMR and DEPT-135 Data for (E)-1-Naphthaldehyde Oxime in CDCl₃

| Carbon | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal | Reference |

|---|---|---|---|

| CH=N | 150.0 | CH | iucr.orgiucr.org |

| C (quaternary) | 133.8 | absent | iucr.orgiucr.org |

| C (quaternary) | 130.8 | absent | iucr.orgiucr.org |

| CH | 130.6 | CH | iucr.orgiucr.org |

| CH | 128.8 | CH | iucr.orgiucr.org |

| C (quaternary) | 128.0 | absent | iucr.orgiucr.org |

| CH | 127.1 | CH | iucr.orgiucr.org |

| CH | 127.0 | CH | iucr.orgiucr.org |

| CH | 126.2 | CH | iucr.orgiucr.org |

| CH | 125.4 | CH | iucr.orgiucr.org |

| CH | 124.2 | CH | iucr.orgiucr.org |

For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals. mdpi.comgrafiati.com While detailed 2D NMR studies specifically on the parent this compound are not extensively reported in the provided context, these techniques are routinely applied to its derivatives. mdpi.commdpi.com For instance, in studies of related naphtho[1,2-d]isoxazole derivatives, which can be formed from this compound, complete ¹H and ¹³C assignments were achieved using HSQC and HMBC experiments. mdpi.com An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations (typically over two to three bonds), allowing for the complete assembly of the molecular puzzle. mdpi.commdpi.com

Time-course NMR spectroscopy is a powerful method for studying the dynamics of chemical processes, such as isomerizations or reactions, in real-time. preprints.orgpreprints.org This technique has been applied to derivatives of this compound to monitor their stability and transformations. For example, the isomerization of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a compound derived from a substituted this compound, was detected and followed using a time-course plot of ¹H NMR spectra. preprints.orgnih.govresearchgate.net These experiments involve recording a series of ¹H NMR spectra at regular intervals, allowing researchers to observe the disappearance of reactant signals and the appearance of product signals, thereby elucidating the reaction pathway and kinetics. preprints.orgpreprints.org Such studies have revealed that certain derivatives are stable in solvents like CDCl₃ but undergo rearrangement in others, such as DMSO-d₆. preprints.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique has been instrumental in determining its precise molecular conformation, the nature of its intermolecular interactions, and the spatial relationship between its constituent ring systems.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction analysis of (E)-1-naphthaldehyde oxime reveals that it crystallizes in the monoclinic space group P2₁ with two molecules in the unit cell. iucr.org The analysis provides precise bond lengths and angles, defining the molecule's geometry. iucr.org The asymmetric unit contains one molecule of this compound. iucr.org

Key structural parameters determined from the diffraction data include the bond lengths within the aldoxime group (-CH=N-OH), which are consistent with its chemical nature. The O1—N1 bond length is approximately 1.395(5) Å, the N1=C11 double bond is 1.273(5) Å, and the C1—C11 single bond connecting the aldoxime group to the naphthalene ring is 1.461(6) Å. iucr.org These values confirm the expected electronic distribution within the oxime moiety. The naphthalene unit itself is, as anticipated, essentially planar. iucr.org The compound exists as the E-isomer in the crystalline state. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.928 |

| b (Å) | 4.843 |

| c (Å) | 11.444 |

| β (°) | 94.03 |

| Z | 2 |

Elucidation of Intermolecular Interactions (e.g., O—H···N Hydrogen Bonding, π—π Stacking)

The crystal packing of this compound is primarily governed by a significant intermolecular hydrogen bond. iucr.orgnih.gov Specifically, an O—H···N hydrogen bond connects the hydroxyl group of one molecule to the nitrogen atom of an adjacent molecule. iucr.orgnih.govtandfonline.com This interaction is a classic feature in the supramolecular assembly of oximes. researchgate.net

Conformational Relationship Between Aldoxime and Naphthalene Rings

A key structural feature of this compound is the non-coplanar arrangement of the aldoxime group relative to the naphthalene ring system. iucr.orgnih.gov The plane containing the aldoxime atoms (C-CH=N-OH) is significantly twisted out of the plane of the naphthalene ring. iucr.org

The dihedral angle between the mean plane of the aldoxime group and the plane of the naphthalene ring is reported to be 23.9 (4)°. iucr.orgnih.gov This twist is quantified by the N1—C11—C1—C2 torsion angle of 23.6 (6)°. iucr.org This deviation from planarity is notable and indicates a degree of steric hindrance between the aldoxime group and the peri-hydrogen atom on the naphthalene ring. This contrasts with some substituted naphthaldehyde derivatives where intramolecular hydrogen bonding can enforce a more coplanar arrangement. iucr.org

Electronic Spectroscopy and Ancillary Characterization Techniques

Spectroscopic techniques are vital for understanding the electronic properties and confirming the molecular identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorptions in the ultraviolet region, stemming from electronic transitions within the aromatic naphthalene system and the conjugated oxime group. mdpi.com The spectra typically show broad absorption regions below 400 nm, which are attributed to π-π* electronic transitions. mdpi.com These high-energy transitions involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system. bspublications.nethnue.edu.vn

Less intense n-π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the oxime group, are also expected but may be masked by the stronger π-π* bands. bspublications.nethnue.edu.vn The position and intensity of these absorption bands are sensitive to the solvent polarity; polar solvents can lead to shifts in the absorption maxima (λmax). bspublications.net

UV-Vis spectroscopy is also a powerful tool for studying the interaction of this compound with other molecules, such as DNA. tandfonline.com When a small molecule binds to a macromolecule like DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and shifts in λmax, can be observed. tandfonline.comresearchgate.net These changes provide evidence of complex formation and can be used to calculate binding constants (Kₑ), offering quantitative insight into the binding affinity. researchgate.netnih.gov

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₁H₉NO), the molecular weight is 171.19 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental formula. rsc.org The calculated exact mass is 171.0684 Da. nih.gov

Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. Aromatic oximes exhibit characteristic fragmentation pathways. capes.gov.br Unlike many benzaldoximes, this compound does not show a significant loss of HCN from the molecular ion. capes.gov.br Common fragmentation patterns for aromatic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.org For oximes, the loss of a hydroxyl radical (·OH, M-17) and water (H₂O, M-18) are typical fragmentation pathways. capes.gov.br The stability of the naphthalene ring means that the molecular ion peak is often relatively strong, and fragmentation patterns can provide clues to the structure of substituents. libretexts.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight (Nominal) | 171 g/mol |

| Calculated Exact Mass | 171.0684 Da |

| Common Fragmentation Pathways | Loss of ·OH (M-17), H₂O (M-18) |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comnumberanalytics.com The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.orgyoutube.com By measuring the kinetic energy of these ejected photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment (oxidation state and bonding). thermofisher.com

While specific XPS survey and high-resolution spectra for this compound are not extensively detailed in dedicated public studies, the technique is invaluable for verifying its surface chemistry. For this compound (C₁₁H₉NO), an XPS analysis would be expected to confirm the presence of carbon, nitrogen, and oxygen, and provide insight into their bonding environments. The analysis is conducted under ultra-high vacuum conditions and can detect all elements except hydrogen and helium. wikipedia.orgyoutube.com

A quantitative analysis of the survey spectrum would yield the relative atomic concentrations of the constituent elements on the sample surface. High-resolution spectra of the C 1s, O 1s, and N 1s regions would offer detailed information about the chemical states.

C 1s Spectrum: The high-resolution C 1s peak for this compound would be a composite signal. Deconvolution would be necessary to separate the contributions from the different types of carbon atoms: the C-C and C-H bonds of the aromatic naphthalene ring, and the unique carbon of the oxime group (C=N).

O 1s Spectrum: The O 1s signal would correspond to the oxygen atom in the hydroxyl group (-OH) of the oxime moiety. Its binding energy would be characteristic of an oxygen single-bonded to nitrogen.

N 1s Spectrum: The N 1s peak would provide confirmation of the nitrogen atom within the oxime functionality (C=N-OH).

The expected elemental composition based on the compound's molecular formula is presented in the table below.

| Element | Symbol | Theoretical Atomic % (Excluding H) | Expected Core-Level Peak |

| Carbon | C | 84.6% | C 1s |

| Nitrogen | N | 7.7% | N 1s |

| Oxygen | O | 7.7% | O 1s |

Micro-spectroscopy on Single-Crystals for Photophysical Properties

The study of single crystals of this compound provides definitive information about its three-dimensional structure and how its molecules are arranged in the solid state. Research has confirmed the successful synthesis and structural elucidation of (E)-1-naphthaldehyde oxime via single-crystal X-ray diffraction. iucr.orgnih.gov This technique revealed that the molecule features an aldoxime group lying at a dihedral angle of 23.9 (4)° to the naphthalene ring system. iucr.orgnih.gov The crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds, which link the molecules into one-dimensional polymeric chains. iucr.orgnih.gov

Building on this structural foundation, micro-spectroscopy techniques can be applied to these single crystals to investigate their photophysical properties, such as light absorption and emission.

UV-Visible Absorption: The photophysical properties of this compound are largely dictated by the naphthalene chromophore. Studies on related naphthalene-based oxime esters show that these compounds exhibit strong UV-visible absorption. mdpi.com The absorption is attributed to π–π* electronic transitions within the aromatic naphthalene ring system. mdpi.com A study on a series of naphthalene-based oxime esters demonstrated that the position of substitution on the naphthalene ring significantly influences the absorption spectrum. mdpi.com Compounds with the substituent at the 1-position, such as this compound, generally have an improved UV absorption region compared to their 2-substituted counterparts. mdpi.com Based on these findings, this compound is expected to absorb significantly in the UVA region of the electromagnetic spectrum.

The table below shows the maximum absorption wavelengths (λmax) for related naphthalene oxime ester derivatives, illustrating the typical absorption range for this class of compounds.

| Compound | Solvent | λmax (nm) |

| NA-1 (2-Naphthalene derivative) | Dichloromethane | 294 |

| NA-2 (1-Naphthalene derivative) | Dichloromethane | 312 |

| NA-3 (1-Naphthalene derivative with methoxy) | Dichloromethane | 348 |

| NA-4 (2-Naphthalene derivative with methoxy) | Dichloromethane | 328 |

| Data sourced from a study on naphthalene-based oxime esters. mdpi.com |

Photoluminescence: The fluorescence behavior of aromatic oximes can be highly dependent on their molecular environment. For instance, studies on 2-hydroxynaphthaldoxime, a closely related compound, have shown that it exhibits fluorescence in the solid state when forming cocrystals, a property not observed in solution. acs.org This solid-state emission is influenced by the specific intermolecular interactions and packing within the crystal lattice. acs.org Given that single crystals of this compound feature well-defined intermolecular hydrogen bonding, it is plausible that this organized structure could facilitate photoluminescent properties in the solid state, which may differ significantly from its behavior in solution.

Computational and Theoretical Investigations of 1 Naphthaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its accuracy in predicting molecular properties. researchgate.net It is used to determine the electronic structure of molecules, which in turn allows for the calculation of geometries, energies, and various spectroscopic properties. ntnu.no For derivatives of 1-naphthaldehyde (B104281) oxime, DFT calculations have been instrumental in elucidating their structural and electronic characteristics.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov For instance, the structure of E-pyrene-1-carbaldehyde oxime, a related compound, was optimized using DFT calculations, and the results showed good agreement with its X-ray crystal structure. researchgate.net Such optimizations confirm the stability of the molecule arising from hyperconjugation and charge delocalization. researchgate.net

Table 1: Predicted Electronic Properties of Naphthaldehyde Derivatives from DFT Calculations

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy (eV) | -6.0 to -7.0 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (eV) | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity (Debye) | 0.7 to 3.0 D |

| Ionization Potential (IP) | Energy required to remove an electron (eV) | 6.0 to 7.0 eV |

| Electron Affinity (EA) | Energy released when an electron is added (eV) | 1.5 to 2.5 eV |

Note: The values presented are typical ranges for naphthaldehyde derivatives and related oximes as specific data for 1-naphthaldehyde oxime can vary based on the computational method and basis set used.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing excellent agreement with experimental FT-IR and FT-Raman spectra. A detailed interpretation of the vibrational modes is often achieved through Potential Energy Distribution (PED) analysis. researchgate.net For 1-naphthaldehyde, C-H stretching vibrations have been identified in the range of 3160-2728 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are assigned to the 1474-1167 cm⁻¹ and 1023-715 cm⁻¹ regions, respectively. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netfaccts.de Calculated ¹H and ¹³C chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), serve as a powerful tool for structure verification and interpretation of experimental NMR spectra. nih.govlibretexts.org The accuracy of these predictions is sensitive to the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Table 2: Computationally Predicted Vibrational and NMR Data for Naphthaldehyde Derivatives

| Spectroscopic Data | Functional Group/Atom | Predicted Range |

|---|---|---|

| FT-IR (cm⁻¹) | Naphthalene (B1677914) C-H Stretch | 3020-3100 cm⁻¹ |

| FT-IR (cm⁻¹) | C=N Stretch (Oxime) | 1620-1650 cm⁻¹ |

| FT-IR (cm⁻¹) | N-O Stretch (Oxime) | 930-960 cm⁻¹ |

| ¹H NMR (ppm) | CH=N Proton | 8.0-9.0 ppm |

| ¹H NMR (ppm) | Naphthalene Protons | 7.5-8.5 ppm |

| ¹³C NMR (ppm) | CH=N Carbon | 145-155 ppm |

| ¹³C NMR (ppm) | Naphthalene Carbons | 120-140 ppm |

Note: These are representative ranges based on DFT calculations for related structures. Specific values depend on the exact molecule and computational details.

To understand the electronic absorption properties of a molecule, such as its UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. q-chem.comrsc.org TD-DFT calculates the electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. mpg.de These calculations also yield oscillator strengths, which relate to the intensity of the absorption peaks. scm.com

For molecules like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and characterize the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govresearchgate.net This information is vital for understanding the photophysical properties of the compound and interpreting experimental UV-Vis spectra. However, it's important to note that standard TD-DFT can be less accurate for describing certain types of excited states, such as those with significant charge-transfer character. q-chem.comrsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or DNA. nih.gov These simulations are crucial in drug discovery and molecular biology for understanding interaction mechanisms and predicting binding affinities.

Molecular docking studies have been performed on derivatives of this compound to explore their potential as biologically active agents. researchgate.net A significant area of investigation is their interaction with DNA. tandfonline.comnih.gov Studies on 1,2,3-triazole naphthaldehyde oxime derivatives have shown that these compounds can bind to the minor groove of the DNA double helix. researchgate.nettandfonline.com The specific DNA sequence often used in these simulations is the B-DNA dodecamer with the sequence d(CGCGAATTCGCG)₂ (PDB ID: 1BNA).

In addition to DNA, these compounds have been docked into the active sites of various enzymes to predict inhibitory potential. researchgate.net For example, related oxime derivatives have been studied for their interactions with fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, and urease. researchgate.netresearchgate.net The results of these simulations can identify key amino acid residues involved in binding and suggest a mechanism of action. researchgate.net

Docking simulations provide a detailed picture of the binding mode, illustrating the orientation and conformation of the ligand within the binding site of the macromolecule. The primary mode of interaction for this compound derivatives with DNA has been identified as minor groove binding. researchgate.netnih.gov

A key output of these simulations is the binding energy (or docking score), which is an estimate of the binding affinity. researchgate.net Lower binding energies typically indicate a more stable ligand-receptor complex. For example, a docking study of a 1,2,3-triazole naphthaldehyde oxime derivative with DNA reported a binding energy of -7.73 kcal/mol. The simulations also detail the specific non-covalent interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, including the atoms involved and the distances between them. nih.gov

Table 3: Example of Molecular Docking Results for a this compound Derivative with DNA (PDB: 1BNA)

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy | -7.73 kcal/mol |

| Binding Mode | Minor Groove |

| Hydrogen Bonds | Oxime N-OH with Guanine (G10) |

| Triazole N with Guanine (G4) | |

| Hydrophobic Interactions | Naphthalene ring with Thymine (T7, T8) |

| Phenyl ring with Cytosine (C9) |

Note: The data presented is based on published findings for a 1,2,3-triazole naphthaldehyde oxime derivative and serves as a representative example.

Advanced Quantum Chemical Studies

Computational and theoretical chemistry provides a powerful lens for examining the molecular properties and behaviors of this compound. Through advanced quantum chemical studies, researchers can elucidate complex phenomena at the subatomic level, offering insights that complement and explain experimental observations. These investigations focus on quantifying intermolecular forces, predicting reactivity, exploring excited-state dynamics, and analyzing structural stability.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a graphical representation of the regions of close contact between neighboring molecules.

The primary interactions governing the crystal stability in similar molecular systems include O···H, N···H, and C···H contacts. mdpi.com The quantitative breakdown of these interactions, derived from the full information Hirshfeld surface, allows for a precise understanding of how molecules assemble in the solid state. For instance, in related oxazine (B8389632) and imine derivatives, C···H interactions often account for the largest percentage of the surface, followed by O···H contacts. mdpi.com This methodology helps to evaluate the contribution of different types of intermolecular contacts that stabilize the crystal packing. researchgate.net

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Structurally Similar Compounds

| Intermolecular Contact | Percentage Contribution (Compound 3) mdpi.com | Percentage Contribution (Compound 4) mdpi.com | Significance |

| C···H | 29.4% | 30.0% | Represents a major contribution to molecular packing and stability. |

| O···H | 11.1% | 8.8% | Indicates significant hydrogen bonding or close electrostatic interactions. |

| N···H | 3.4% | 5.7% | Highlights the role of the nitrogen atom in hydrogen bonding. |

| C···C | 1.6% | 3.6% | Suggests the presence of π-π stacking interactions, which contribute to crystal cohesion. |

Note: Data is for illustrative purposes from structurally related imine compounds to demonstrate the output of Hirshfeld analysis.

Quantum Chemical Descriptors for Reactivity and Adsorption Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that serve to predict its reactivity, stability, and other chemical properties. Density Functional Theory (DFT) is a common method used to calculate these descriptors. rsc.org

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Other important descriptors include the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and various thermodynamic parameters derived from DFT calculations. rsc.org These parameters can be correlated with experimental observations, such as the reactivity in hydrogen atom transfer reactions or adsorption onto surfaces. rsc.org For example, analysis of 4-hydroxy-1-naphthaldehyde (B1296455) showed that a high electrophilicity index suggests it could be a significant substance in drug design. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Indicates electron-donating capability. Higher energy suggests a better electron donor. |

| LUMO Energy | ELUMO | Indicates electron-accepting capability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | ΔE | Represents chemical stability and reactivity. A larger gap indicates higher stability. researchgate.net |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Potential | µ | Relates to the "escaping tendency" of electrons from a system. |

Theoretical Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from a donor to an acceptor group within the same molecule upon electronic excitation. mdpi.com This process is often associated with a large Stokes-shifted fluorescence, making ESIPT-capable molecules useful as fluorescent probes. mdpi.com

In molecules containing a naphthalene core with adjacent hydroxyl and oxime functionalities, theoretical studies using time-dependent density functional theory (TDDFT) have been employed to investigate the ESIPT mechanism. acs.org These studies explore the electronic structure in both the ground and excited states. The fluorescence quenching observed in some hydroxy-oxime sensors with a naphthalene core has been attributed to an ESIPT reaction upon excitation. acs.org The proton is transferred from the hydroxyl group to the oxime nitrogen atom, forming a weakly emitting tautomer. acs.org

The process is facilitated by a pre-existing intramolecular hydrogen bond (IMHB) in the ground state, which provides the pathway for the proton transfer. mdpi.com Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, driving the transfer and leading to the formation of the excited-state tautomer. mdpi.com Computational studies help to map the potential energy surfaces of the ground and excited states, elucidating the energy barriers and stability of the different tautomeric forms involved in the ESIPT cycle.

Computational Analysis of Tautomeric Stability and Equilibrium

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, a potential tautomeric equilibrium exists between the oxime form and the nitroso form. Computational chemistry, particularly DFT calculations, is instrumental in determining the relative stabilities of these tautomers. researchgate.netresearchgate.net

Studies on related systems, such as hydroxynaphthaldehyde Schiff bases, have shown that the tautomeric equilibrium (e.g., between enol-imine and keto-enamine forms) is influenced by factors like solvent polarity and substituent effects. researchgate.net DFT calculations, incorporating solvent effects through models like the Solvation Model based on Density (SMD), can successfully reproduce experimental trends. rsc.org In many cases, the imine or oxime tautomer is found to be more stable than its counterpart in both the gas phase and in solution. researchgate.netrsc.org

For the fundamental formaldehyde (B43269) oxime, it is estimated to be significantly more stable than its nitrosomethane (B1211736) tautomer. researchgate.net The energy difference between tautomers is a key determinant of the equilibrium position. Calculations can provide thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization process, offering a complete energetic profile of the equilibrium. researchgate.net

Table 3: Factors Influencing Tautomeric Equilibrium Investigated Computationally

| Factor | Method of Investigation | Findings in Related Systems |

| Intrinsic Stability | DFT energy calculations (gas phase) | The oxime form is generally found to be energetically more stable than the nitroso tautomer. researchgate.net The imine form is often preferred over the enamine form. researchgate.netrsc.org |

| Solvent Effects | DFT with continuum solvation models (e.g., SMD, PCM) | Polar solvents can shift the equilibrium by preferentially stabilizing the more polar tautomer. researchgate.net |

| Intramolecular H-Bonding | Geometric and energetic criteria (e.g., O···N distance, homodesmotic reactions) | Strong intramolecular hydrogen bonds are established as a crucial factor for stabilizing certain tautomers. researchgate.net |

| Substituent Effects | Comparison of derivatives with different functional groups | Both electron-donating and electron-withdrawing substituents can alter the tautomeric constant (KT). researchgate.net |

Applications of 1 Naphthaldehyde Oxime in Materials Science and Chemical Synthesis

Strategic Intermediate in Organic Synthesis

1-Naphthaldehyde (B104281) oxime serves as a versatile and strategic intermediate in the field of organic synthesis, providing a valuable scaffold for the construction of a wide array of complex molecules. Its utility stems from the reactive nature of the oxime functional group, which can participate in various cyclization and transformation reactions. This allows for the efficient assembly of diverse molecular architectures, particularly those incorporating the naphthalene (B1677914) moiety.

Precursor to Diversified Heterocyclic Scaffolds (e.g., Isoxazoles, Isoxazolines, Naphtho[1,2-d]isoxazoles).mdpi.commdpi.commdpi.com

1-Naphthaldehyde oxime is a key precursor in the synthesis of a variety of heterocyclic compounds, most notably isoxazoles, isoxazolines, and their fused derivatives like naphtho[1,2-d]isoxazoles. mdpi.commdpi.commdpi.com The generation of nitrile oxides from 1-naphthaldehyde oximes through oxidation is a common strategy to facilitate [3+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of isoxazolines and isoxazoles, respectively. tandfonline.com

Different methods have been developed for the synthesis of these heterocyclic systems. For instance, the oxidative cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime can yield naphtho[1,2-d]isoxazole 2-oxide. Another approach involves the cyclodehydration of 2-hydroxy-1-naphthaldehyde oxime to produce naphtho[1,2-d]isoxazole. mdpi.com The synthesis of 3,5-disubstituted isoxazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides derived from this compound with arylacetylenes. mdpi.compreprints.org Furthermore, the intramolecular nucleophilic substitution of a dimethylamino group in 1,8-bis(dimethylamino)-2-naphthaldehyde oxime leads to the formation of the fused isoxazole (B147169), N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine. mdpi.com

The following table summarizes various synthetic methods for producing heterocyclic scaffolds from this compound and its derivatives:

| Starting Material | Reagents/Conditions | Product(s) | Yield | Reference |

| 2-Hydroxy-1-naphthaldehyde oxime | Lead(IV) acetate (B1210297) (LTA), THF | Naphtho[1,2-d]isoxazole 2-oxide, Naphtho[1,8-de] mdpi.comdntb.gov.uaoxazin-4-ol | - | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde oxime | Acetic anhydride (B1165640) | Naphtho[1,2-d]isoxazole | - | mdpi.com |

| This compound | Phenyliodine(III) diacetate (PIDA) or Oxone® | Nitrile oxide (for cycloadditions) | - | preprints.orgpreprints.org |

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | Phenyliodine(III) diacetate (PIDA) | 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | - | mdpi.com |

| 1,8-Bis(dimethylamino)-2-naphthaldehyde oxime | 120 °C | N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine | - | mdpi.com |

Building Block for Nitrogen-Containing Organic Products (e.g., Iminoacylated Compounds, Amidines).researchgate.netchemistry-chemists.com

This compound also functions as a valuable building block for the synthesis of various nitrogen-containing organic products, including iminoacylated compounds and amidines. researchgate.netchemistry-chemists.com The oxime functionality can undergo a variety of transformations to introduce nitrogen-based functional groups into organic molecules.

One notable reaction is the iminoacylation of nitriles, where the oxime oxygen atom acts as a nucleophile, attacking the unsaturated carbon of the nitrile group. researchgate.net This process results in the formation of iminoacylated ligands, which can be stabilized through coordination with metal centers. For example, the reaction of salicylaldehyde (B1680747) oxime with acetonitrile (B52724) in the presence of a vanadium complex leads to an iminoacylated ligand. researchgate.net While this specific example does not use this compound, the underlying reactivity is applicable.

Furthermore, the combination of an amidine residue with an oxime functionality has been explored to create a novel class of compounds known as amidine-oximes. nih.gov These compounds are designed to have specific biological activities, where the amidine portion enhances binding affinity to target enzymes and the oxime is responsible for the desired chemical reactivity. nih.gov Although the direct synthesis of amidines from this compound is not explicitly detailed in the provided context, the general principle of incorporating the oxime group into more complex nitrogen-containing structures is well-established.

Role in the Synthesis of Naphthalene-Fused Chemical Systems.dntb.gov.uaresearchgate.net

This compound plays a crucial role in the synthesis of various naphthalene-fused chemical systems. A significant example is the one-pot oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime using lead(IV) acetate, which simultaneously produces two isomeric fused systems: naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de] mdpi.comdntb.gov.uaoxazine (B8389632). dntb.gov.uaresearchgate.net This reaction highlights the ability of the oxime to undergo both o- and peri-cyclization on the naphthalene ring system. researchgate.net

The formation of these fused systems is believed to proceed through a common o-nitroso quinonemethide intermediate. researchgate.net The specific reaction conditions and the substitution pattern on the naphthalene ring can influence the product distribution. For instance, the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate in tetrahydrofuran (B95107) can also lead to the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. dntb.gov.ua

Moreover, derivatives of this compound can be utilized to synthesize other complex naphthalene-fused structures. For example, the oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) yields 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.org This demonstrates the versatility of this compound and its derivatives as precursors for a range of intricate, fused chemical architectures.

Development of Photoinitiators for Photopolymerization Processes.nih.gov

Naphthalene-based oxime esters derived from 1-naphthaldehyde have been investigated as Type I photoinitiators for free radical photopolymerization. nih.govnih.govresearchgate.net These compounds can absorb light and subsequently cleave to generate reactive radicals that initiate the polymerization of monomers. researchgate.net

The photochemical properties and photoinitiating abilities of these oxime esters are influenced by the substitution pattern on the naphthalene ring. For instance, 1-naphthalene-based oxime esters exhibit an improved UV absorption region compared to their 2-naphthalene counterparts. nih.gov The introduction of a methoxy (B1213986) substituent can further enhance the absorption characteristics. nih.gov

A study on a series of naphthalene-based oxime esters (NA-1–4) revealed that the compound with a 1-naphthalene moiety and an ortho-methoxy substituent (NA-3) showed a red-shifted absorption and the highest final conversion efficiency in the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) under both UV and 405 nm LED lamp irradiation. nih.govnih.govresearchgate.net The efficiency of these photoinitiators is attributed to the facile cleavage of the N–O bond upon light irradiation, which generates iminyl and carbonate radicals. researchgate.net

The following table summarizes the final conversion efficiencies of different naphthalene-based oxime esters in the photopolymerization of TMPTA:

| Photoinitiator | Substituent | Light Source | Final Conversion (%) | Reference |

| NA-3 | 1-naphthalene with o-methoxy | UV Lamp | 46 | nih.govnih.govresearchgate.net |

| NA-3 | 405 nm LED Lamp | 41 | nih.govnih.govresearchgate.net |

Design and Fabrication of Chemical Sensors and Recognition Systems.acs.orgresearchgate.net

This compound and its derivatives, particularly those containing a hydroxyl group, are valuable building blocks for the design and fabrication of chemical sensors and molecular recognition systems. researchgate.netacs.org The presence of both a hydrogen bond donor (-OH group) and a hydrogen bond acceptor (the oxime group) allows these molecules to interact with various analytes through hydrogen bonding. researchgate.net

For instance, 2-hydroxy-1-naphthaldehyde is a versatile fluorophore backbone used in the synthesis of fluorescent chemosensors. researchgate.net The weak yellow emission of this fluorophore is attributed to an intramolecular charge transfer (ICT) process. researchgate.net The self-assembly of (E)-1-naphthaldehyde oxime involves C–H···O interactions, forming homosynthons. acs.org

Furthermore, the fluorescence of β-hydroxy-oximes with different aromatic cores, including naphthalene, has been studied for their potential as sensors for organophosphorus nerve agents. acs.org The fluorescence of these sensors is quenched in their initial state due to an intramolecular proton transfer upon excitation. acs.org However, upon interaction with the target analyte, this quenching mechanism can be disrupted, leading to an enhancement of fluorescence and enabling detection. acs.org

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces.mdpi.commdpi.com

Organic compounds, including those with oxime functionalities, are investigated for their potential as corrosion inhibitors for metals in acidic environments. mdpi.commdpi.com These inhibitors function by adsorbing onto the metal surface, forming a protective film that prevents contact between the metal and the corrosive medium. mdpi.com

The adsorption can be either physical or chemical in nature and often follows established adsorption isotherms, such as the Langmuir isotherm. uobaghdad.edu.iq The effectiveness of the inhibitor depends on its ability to form a dense and stable adsorbed layer. The presence of heteroatoms like nitrogen and oxygen, as found in this compound, can enhance the adsorption process through interactions with the metal surface.

While specific studies focusing solely on this compound as a corrosion inhibitor were not found in the provided search results, the general principles of corrosion inhibition by organic molecules containing similar functional groups are well-documented. For example, synthesized corrosion inhibitors containing hydroxyl and other functional groups have shown to effectively inhibit the corrosion of steel in hydrochloric acid solutions. mdpi.com Electrochemical impedance spectroscopy and potentiodynamic polarization are common techniques used to evaluate the performance of these inhibitors. mdpi.com The formation of the protective film can be confirmed by surface analysis techniques like scanning electron microscopy (SEM). mdpi.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Methods

The conventional synthesis of 1-naphthaldehyde (B104281) oxime involves the treatment of 1-naphthaldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium carbonate. iucr.orgiucr.orgnih.gov While effective, yielding approximately 90%, research is trending towards more efficient, sustainable, and versatile catalytic methods.

Emerging strategies focus on "green chemistry" principles, such as using natural acid catalysts derived from sources like citrus fruits to facilitate oximation, thereby reducing reliance on hazardous chemicals. ijprajournal.com Another advanced approach is ammoximation, which produces oximes directly from aldehydes using ammonia (B1221849) and an oxidizing agent. Titanosilicate catalysts, particularly titanium mordenite (B1173385) (Ti-MOR), have shown high efficacy in the ammoximation of other aldehydes, achieving conversions of 99% with 97% selectivity to the oxime. rsc.org Such catalytic systems, including hierarchically porous zeolites (HTS-1) and supported gold-palladium (AuPd) nanoparticles, represent a promising frontier for the clean and efficient production of aromatic oximes like 1-naphthaldehyde oxime. rsc.orgresearchgate.net

| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Oximation | 1-Naphthaldehyde, Hydroxylamine Hydrochloride | Sodium Carbonate, Room Temperature | High yield (~90%), well-established | nih.gov |

| Green Synthesis | Aldehydes, Hydroxylamine Hydrochloride | Natural Acids (e.g., Citrus Limetta juice) | Environmentally friendly, reduces hazardous waste | ijprajournal.com |

| Catalytic Ammoximation | Aldehydes, Ammonia, Hydrogen Peroxide | Titanosilicate catalysts (e.g., Ti-MOR) | High conversion and selectivity, clean process | rsc.org |

Advanced Investigations into Complex Reaction Mechanisms and Intermediates

Future research is dedicated to elucidating the complex reaction mechanisms that this compound and its derivatives can undergo. The formation of the oxime itself proceeds through a nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate before eliminating water. youtube.com Beyond its formation, the reactions of the oxime functional group are of significant interest.

One area of advanced investigation involves the oxidation of hydroxylated derivatives. For instance, the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime has been shown to proceed through a highly reactive o-naphthoquinone nitrosomethide intermediate. eie.gr This intermediate can then undergo a Diels-Alder type self-cycloaddition, a complex reaction pathway leading to spiro adduct-dimers. eie.gr Understanding and controlling such intermediates is key to synthesizing novel heterocyclic structures. Additionally, the classic Beckmann rearrangement, where the oxime is converted into an amide or nitrile, continues to be a subject of mechanistic study, particularly in developing catalytic and milder conditions for the transformation. masterorganicchemistry.comsmolecule.com Metal-mediated reactions, such as palladium-catalyzed transformations, also offer complex pathways where the oxime can be converted into other functional groups or used to build intricate molecular architectures. acs.org

Development of Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming indispensable in studying this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are being employed to predict molecular geometries, conformational preferences, and reaction energetics, which are then confirmed through experimental techniques like X-ray diffraction and spectroscopy. eie.grresearchgate.net

For example, integrated studies have been used to analyze the reaction free energy of complex pathways, such as the Diels-Alder cycloaddition of oxime-derived intermediates, revealing why one pathway is energetically favored over another. eie.gr Computational tools like Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) studies are used to predict the chemical reactivity and stability of oxime derivatives. nih.gov This integrated approach allows for a deeper understanding of reaction mechanisms and provides a predictive framework for designing new molecules and materials. This is further exemplified in studies of DNA-binding derivatives, where in silico molecular docking is used to predict binding modes that are subsequently validated by in vitro spectrophotometric analysis. consensus.app

| Methodology | Computational Tool | Experimental Technique | Application | Reference |

|---|---|---|---|---|

| Reaction Mechanism Analysis | DFT, Perturbation Theory | Synthesis, Oxidation Studies | Elucidating reaction selectivity and energetics | eie.gr |

| Conformational Analysis | Quantum Chemical Calculations | Rotational & Vibrational Spectroscopy | Understanding conformational landscapes of precursors | researchgate.net |

| Reactivity Prediction | MEP, FMO, NBO Analysis | N/A (Predictive) | Predicting reactive centers and stability | nih.gov |

| Interaction Studies | Molecular Docking | Spectrophotometry, Viscosity Studies | Investigating DNA binding of derivatives | consensus.app |

Design of Novel Derivatives for Specific Chemical Interactions

A significant trend in current research is the rational design of novel this compound derivatives to achieve specific functions. By modifying the core structure, scientists can fine-tune its electronic, steric, and photophysical properties.

One major area is the development of photoinitiators for polymerization. Naphthalene-based oxime esters have been synthesized and studied for their ability to initiate free-radical photopolymerization. nih.govmdpi.com By altering the substitution pattern on the naphthalene (B1677914) ring, such as the position of the oxime ester group or the addition of methoxy (B1213986) substituents, researchers can optimize light absorption and photoreactivity for curing materials under UV or LED light. nih.govmdpi.comresearchgate.net

Another focus is on biological activity. Derivatives have been designed as Nrf2 activators, which play a role in cellular antioxidant responses and are explored for their chemopreventive potential. nih.gov Furthermore, by incorporating other functionalities, such as 1,2,3-triazole groups, derivatives of naphthaldehyde oxime have been specifically designed to interact with biological macromolecules like DNA through groove binding. consensus.app These studies highlight a clear trend towards creating bespoke molecules for targeted applications in materials science and medicinal chemistry.

Role in Supramolecular Assembly and Advanced Material Fabrication

The ability of the this compound molecule to form specific, directional, non-covalent interactions makes it a valuable building block in supramolecular chemistry. The crystal structure of (E)-1-naphthaldehyde oxime reveals a key intermolecular O—H⋯N hydrogen bond. iucr.orgnih.gov This single, repeating interaction links individual molecules into one-dimensional polymeric chains, demonstrating a fundamental principle of self-assembly. iucr.orgnih.gov

Researchers are exploring how to harness these and other interactions to create more complex architectures. Hydroxylated derivatives of naphthaldehyde oxime can form host-guest complexes and cocrystals, leading to grid-like supramolecular structures. researchgate.netacs.org The specific hydrogen bonding patterns, known as synthons, dictate the final assembly and can influence the material's properties, such as its fluorescence. acs.org

In the realm of advanced material fabrication, derivatives of this compound are being used directly as functional components. As mentioned, naphthalene-based oxime esters serve as highly efficient Type I photoinitiators. nih.gov In this role, they are crucial for the rapid, light-induced curing of monomers into solid polymers, a process fundamental to applications in coatings, adhesives, and 3D printing. nih.gov

Q & A

Q. What are the established synthesis protocols for 1-naphthaldehyde oxime, and how can reaction efficiency be optimized?